

Application of AS2863619 in Human CD4+ T Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AS2863619 free base	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] In the field of human immunology, AS2863619 has emerged as a valuable research tool for its ability to modulate CD4+ T cell differentiation, specifically by inducing the expression of the transcription factor Forkhead box P3 (Foxp3). This leads to the conversion of conventional CD4+ T cells (Tconv) into Foxp3+ regulatory T cells (Tregs), which are critical for maintaining immune tolerance and preventing autoimmune diseases.[2][3] Notably, this induction of Tregs by AS2863619 is independent of the canonical TGF- β signaling pathway, offering a novel mechanism for generating Tregs for research and potential therapeutic applications.[1][2]

Mechanism of Action

AS2863619 exerts its effects on CD4+ T cells through the inhibition of CDK8 and CDK19. These kinases are known to negatively regulate the activity of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor in the IL-2 signaling pathway that is crucial for Foxp3 expression and Treg stability.

The proposed mechanism is as follows:



- TCR and IL-2 Signaling: Upon T cell receptor (TCR) and IL-2 receptor stimulation in CD4+ T cells, STAT5 is activated through phosphorylation of a C-terminal tyrosine residue.
- CDK8/19-mediated Inhibition: Activated CDK8 and CDK19 phosphorylate STAT5 at a serine
 residue within the PSP (pro-ser-pro) motif. This serine phosphorylation is thought to
 inactivate STAT5, thereby hindering its ability to bind to the Foxp3 gene locus and promote
 its transcription.
- AS2863619 Intervention: AS2863619 inhibits the kinase activity of CDK8 and CDK19. This
 inhibition prevents the serine phosphorylation of STAT5, thus maintaining STAT5 in its active,
 tyrosine-phosphorylated state.
- Foxp3 Induction: Active STAT5 can then bind to regulatory regions of the Foxp3 locus, primarily the conserved noncoding sequence (CNS)0, leading to the induction of Foxp3 expression and the conversion of conventional CD4+ T cells into a Treg phenotype.

This process is dependent on IL-2 signaling but does not require TGF- β , a cytokine commonly used to induce Tregs in vitro.

Core Applications in Human CD4+ T Cell Research

- Generation of Induced Regulatory T cells (iTregs): AS2863619 provides a robust method for generating Foxp3+ iTregs from both naïve and effector/memory human CD4+ T cells in vitro.
 This is particularly valuable as it bypasses the need for TGF-β, which can have pleiotropic and sometimes undesirable effects.
- Study of Treg Biology: The use of AS2863619 allows for the detailed investigation of the molecular mechanisms underlying Foxp3 gene regulation and Treg differentiation, particularly the role of the CDK8/19-STAT5 axis.
- Development of Treg-based Therapies: By enabling the efficient generation of Tregs,
 AS2863619 is a valuable tool in the preclinical development of Treg-based cell therapies for autoimmune diseases, transplant rejection, and other inflammatory conditions.
- Modulation of Immune Responses: AS2863619 can be used to study the impact of iTreg
 induction on the function of other immune cells and the overall immune response in in vitro
 co-culture systems.



Data Presentation

Table 1: Inhibitory Activity of AS2863619

Target	IC50 (nM)
CDK8	0.61
CDK19	4.28

This data indicates that AS2863619 is a highly potent inhibitor of both CDK8 and CDK19.

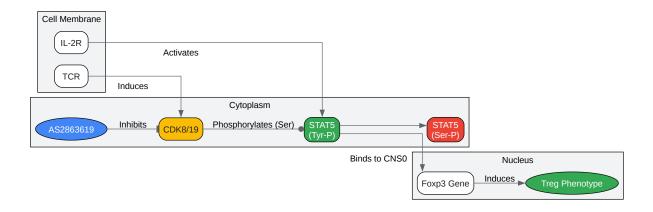
Table 2: Effects of AS2863619 on STAT5 Phosphorylation in Mouse CD4+ T cells

Treatment	STAT5 Serine Phosphorylation (PSP motif)	STAT5 Tyrosine Phosphorylation (C- terminal)
AS2863619 (1 μM)	~40% of control	~160% of control

This data demonstrates that AS2863619 suppresses the inhibitory serine phosphorylation of STAT5 while enhancing the activating tyrosine phosphorylation.

Mandatory Visualizations

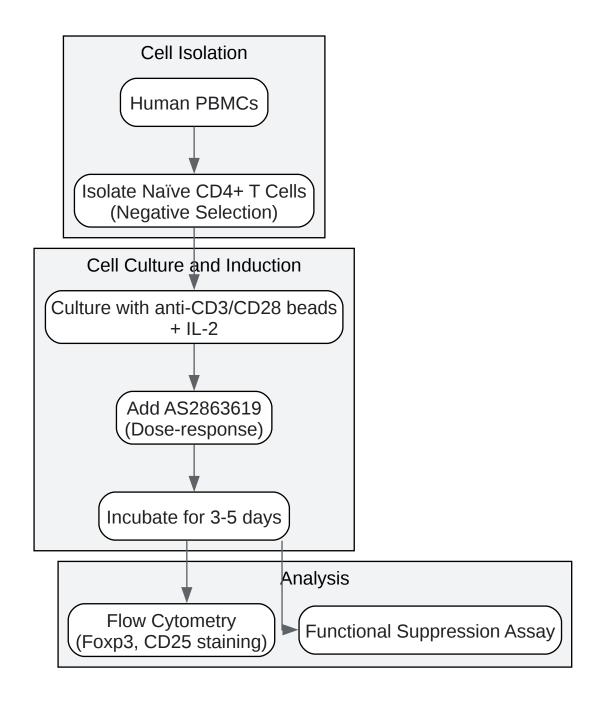




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Caption: Signaling pathway of AS2863619 in human CD4+ T cells.





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Caption: Experimental workflow for AS2863619-mediated Treg induction.

Experimental Protocols

Protocol 1: Isolation of Human Naïve CD4+ T Cells from PBMCs

Methodological & Application





This protocol is for the isolation of untouched human naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using a negative selection immunomagnetic approach.

Materials:

- Human whole blood or buffy coat
- Ficoll-Paque PLUS or equivalent density gradient medium
- Phosphate-buffered saline (PBS) without Ca2+/Mg2+
- Recommended medium: RPMI 1640 + 10% FBS
- Human Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec or STEMCELL Technologies)
- Centrifuge
- 50 mL conical tubes
- Magnetic separator

- PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the mononuclear cell layer at the interface. e. Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in the recommended medium and perform a cell count.
- Naïve CD4+ T Cell Isolation (Negative Selection): a. Centrifuge the required number of PBMCs at 300 x g for 10 minutes and resuspend the cell pellet in the recommended buffer provided with the isolation kit. b. Add the biotin-antibody cocktail to the cell suspension and incubate as per the manufacturer's instructions (typically 5-10 minutes at 4°C). c. Add the magnetic microbead cocktail and incubate for another 10-15 minutes at 4°C. d. Place the tube in the magnetic separator and allow the magnetically labeled cells to adhere to the



column or the side of the tube. e. Collect the unlabeled cell suspension, which contains the enriched naïve CD4+ T cells. f. Wash the column or tube with buffer to maximize the recovery of naïve CD4+ T cells and combine with the collected fraction. g. Perform a cell count and assess purity by flow cytometry (staining for CD4, CD45RA, and CD45RO).

Protocol 2: In Vitro Induction of Foxp3+ Tregs using AS2863619

This protocol describes the induction of Foxp3 expression in isolated human naïve CD4+ T cells.

Materials:

- Isolated human naïve CD4+ T cells
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
- Human CD3/CD28 T cell activator beads
- Recombinant human IL-2
- AS2863619 (dissolved in DMSO)
- 96-well round-bottom culture plates
- Cell culture incubator (37°C, 5% CO2)

- Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
- In a 96-well round-bottom plate, add 1 x 10⁵ cells per well.
- Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
- Add recombinant human IL-2 to a final concentration of 100 U/mL.



- Prepare serial dilutions of AS2863619 in complete RPMI medium. Add the desired final
 concentrations to the wells (a typical starting concentration is 1 μM, with a dose-response
 curve from 10 nM to 10 μM recommended). Ensure the final DMSO concentration is
 consistent across all wells and does not exceed 0.1%.
- Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
- · After incubation, harvest the cells for analysis.

Protocol 3: Flow Cytometry Analysis of Foxp3 Expression

This protocol is for the intracellular staining of Foxp3 to assess the percentage of induced Tregs.

Materials:

- Harvested cells from Protocol 2
- FACS buffer (PBS + 2% FBS)
- Fixable Viability Dye
- Anti-human CD4 and CD25 antibodies (surface staining)
- Foxp3 Transcription Factor Staining Buffer Set
- Anti-human Foxp3 antibody (intracellular staining)
- Flow cytometer

- Wash the harvested cells with FACS buffer.
- Stain for viability using a fixable viability dye according to the manufacturer's instructions.



- Stain for surface markers (CD4, CD25) by incubating with the antibodies for 30 minutes at 4°C in the dark.
- · Wash the cells with FACS buffer.
- Fix and permeabilize the cells using the Foxp3 staining buffer set as per the manufacturer's protocol.
- Stain for intracellular Foxp3 by incubating with the anti-Foxp3 antibody for 30-45 minutes at room temperature in the dark.
- · Wash the cells with permeabilization buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analyze the data by gating on live, CD4+ lymphocytes and then assessing the percentage of Foxp3+ and CD25+ cells.

Protocol 4: In Vitro Treg Suppression Assay

This protocol assesses the suppressive function of the AS2863619-induced Tregs.

Materials:

- AS2863619-induced Tregs (iTregs)
- Autologous or allogeneic responder CD4+ T cells (Tresp), labeled with a proliferation dye (e.g., CFSE or CellTrace Violet)
- Antigen-presenting cells (APCs), irradiated or treated with mitomycin C
- Soluble anti-human CD3 antibody
- Complete RPMI 1640 medium
- 96-well round-bottom culture plates



- Label the responder CD4+ T cells (Tresp) with CFSE or another proliferation dye according to the manufacturer's instructions.
- In a 96-well plate, set up the following conditions in triplicate:
 - Tresp cells alone (no stimulation)
 - Tresp cells + APCs + anti-CD3 (positive proliferation control)
 - iTregs alone + APCs + anti-CD3
 - Co-cultures of Tresp cells and iTregs at different ratios (e.g., 1:1, 1:2, 1:4 iTreg:Tresp) +
 APCs + anti-CD3.
- Use a constant number of Tresp cells (e.g., 5 x 10⁴ per well) and APCs (e.g., 5 x 10⁴ per well).
- Add soluble anti-CD3 antibody at a suboptimal concentration (e.g., 0.5-1 μg/mL).
- Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
- Harvest the cells and analyze the proliferation of the Tresp cells by flow cytometry, measuring the dilution of the proliferation dye.
- Calculate the percentage of suppression based on the reduction in proliferation in the cocultures compared to the positive control.

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- To cite this document: BenchChem. [Application of AS2863619 in Human CD4+ T Cell Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818494#application-of-as2863619-in-human-cd4-t-cell-research]

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